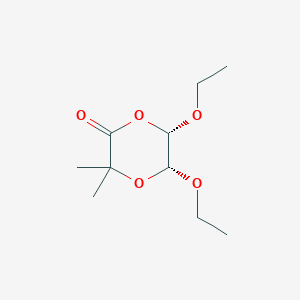

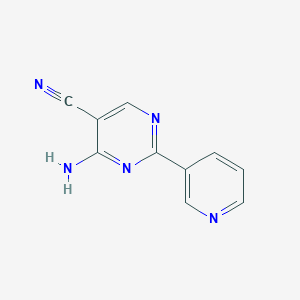

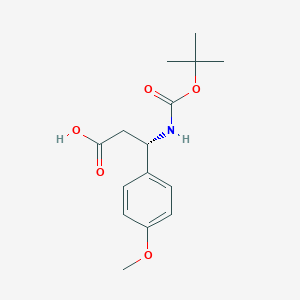

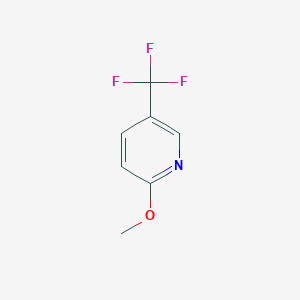

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

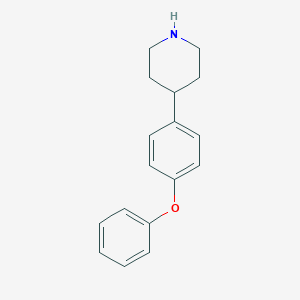

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a compound of interest due to its structural features that allow for a variety of chemical reactions and potential applications in medicinal chemistry. Its synthesis, molecular structure analysis, chemical reactions, and properties have been explored to understand its functionalities and potential uses further.

Synthesis Analysis

The synthesis of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile derivatives and related compounds often involves one-pot, multi-component reactions, utilizing methods such as ultrasound-promoted synthesis and Cu(I)-catalyzed annulation. These methods are highlighted by their environmental friendliness, rapidity, and convenience, leading to compounds with potential anticancer activities and good drug-like properties (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and MS, confirming the presence of the desired functionalities and the structural integrity of the synthesized compounds (Ablajan et al., 2012).

Chemical Reactions and Properties

These compounds participate in a wide range of chemical reactions, including aza-Michael addition, aerobic dehydrogenation, and intramolecular amidination, leading to various heterocyclic systems. Their reactivity patterns are crucial for the development of compounds with potential biological activities (Mishra & Hajra, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined by the molecular structure and functional groups present in the compound. These properties are essential for the compound's application in different areas, including drug development (Silverman & Yannoni, 1965).

Chemical Properties Analysis

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile derivatives exhibit a range of chemical properties, including antimicrobial and anticancer activities. These properties are attributed to the compound's ability to interact with biological targets, demonstrating the potential for the development of new therapeutic agents (Cocco et al., 2006).

Applications De Recherche Scientifique

Cardiotonic Activity

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile derivatives have been investigated for their potential use as cardiotonic agents. A study synthesized various compounds analogous to milrinone, a drug used for congestive heart failure, to explore their cardiotonic activity. Some of these compounds exhibited comparable cardiotonic effects to milrinone in animal models, suggesting their potential in the treatment of heart failure while exhibiting lower toxicity (Bekhit & Baraka, 2005).

Antinociceptive Properties

Compounds with a structure similar to 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile have been studied for their antinociceptive (pain-relieving) properties. A study evaluated the antinociceptive effects of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives using molecular modeling and an abdominal constriction test in mice. The results showed significant pain relief at certain dosages, indicating the potential of these compounds in pain management (Dos Anjos et al., 2012).

Antiplatelet Activity

Research on polycyclic pyrimidine derivatives has shown promising antiplatelet and antiphlogistic (anti-inflammatory) properties. These compounds were developed from 2-aminobenzopyranopyrimidine derivatives and were evaluated for their in vitro antiplatelet activity and in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited significant activity, comparable to traditional medications like acetylsalicylic acid, and also showed gastroprotective effects (Bruno et al., 2001).

Synthetic Applications

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile derivatives are of interest in the synthesis of various medicinal and pharmaceutical compounds. A review highlighted the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, emphasizing the use of various catalysts and solvents in this process. The compounds derived from these scaffolds have broad applicability in the medicinal and pharmaceutical industries (Parmar et al., 2023).

Immunomodulatory Effects

Studies on isoxazolo[4,5-d]pyrimidine derivatives related to 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile have revealed potential immunomodulatory effects. These compounds were shown to significantly influence immune responses in animal models, indicating their possible use in immune-related disorders (Wagner et al., 2008).

Anticonvulsant Activity

Dihydro-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed promising results in models of seizure and did not induce significant motor impairment, highlighting their potential in epilepsy treatment (Shaquiquzzaman et al., 2012).

Propriétés

IUPAC Name |

4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPYGRCGMWLPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

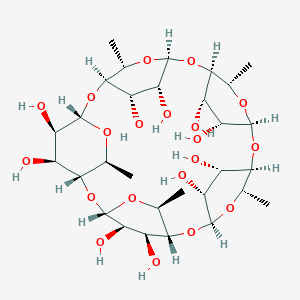

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)